Cas no 866151-71-5 ((2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide)
![(2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/866151-71-5x500.png)
(2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide
-
- インチ: 1S/C25H22F3NO3/c1-31-22-12-7-19(8-13-22)16-29-24(30)14-9-18-3-2-4-23(15-18)32-17-20-5-10-21(11-6-20)25(26,27)28/h2-15H,16-17H2,1H3,(H,29,30)
- InChIKey: AVRJMTYOUHYKAS-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=C(OC)C=C1)(=O)C=CC1=CC=CC(OCC2=CC=C(C(F)(F)F)C=C2)=C1
(2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A956361-1g |
(2E)-N-[(4-Methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide |
866151-71-5 | 90% | 1g |
$348.0 | 2024-04-17 | |
Key Organics Ltd | MS-0626-50MG |
(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide |
866151-71-5 | >90% | 50mg |
£102.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00896988-1g |
(2E)-N-[(4-Methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide |
866151-71-5 | 90% | 1g |
¥2394.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625380-1mg |
(E)-N-(4-methoxybenzyl)-3-(3-((4-(trifluoromethyl)benzyl)oxy)phenyl)acrylamide |
866151-71-5 | 98% | 1mg |
¥535.00 | 2024-04-27 | |
Key Organics Ltd | MS-0626-10MG |
(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide |
866151-71-5 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | MS-0626-1MG |
(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide |
866151-71-5 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | MS-0626-100MG |
(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide |
866151-71-5 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | MS-0626-5MG |
(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide |
866151-71-5 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | MS-0626-20MG |
(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide |
866151-71-5 | >90% | 20mg |
£76.00 | 2023-04-17 |
(2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide 関連文献
-
1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
(2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamideに関する追加情報
Research Briefing on (2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide (CAS: 866151-71-5)
The compound (2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide, with the CAS number 866151-71-5, has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the compound's role as a modulator of specific biochemical pathways, particularly those involving inflammation and cancer progression. The presence of the trifluoromethyl group and the methoxyphenyl moiety in its structure suggests enhanced bioavailability and target specificity, making it a promising candidate for further drug development. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its structural integrity and purity.
In vitro and in vivo studies have demonstrated that (2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide exhibits significant inhibitory effects on key enzymes involved in inflammatory responses. For instance, it has shown potent activity against cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. These findings are supported by molecular docking simulations, which reveal strong binding affinities to the active sites of these enzymes.
Further investigations into its pharmacokinetic properties indicate favorable absorption and distribution profiles, with minimal off-target effects. However, challenges remain in optimizing its metabolic stability and reducing potential hepatotoxicity, as observed in preliminary toxicity studies. Researchers are currently exploring structural analogs to enhance its therapeutic index while retaining its efficacy.
The compound's potential extends beyond inflammation, with emerging evidence suggesting its utility in oncology. Preclinical models have shown that it can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. This is attributed to its ability to disrupt mitochondrial function and activate caspase-dependent pathways. Collaborative efforts between academic and industrial researchers are underway to translate these findings into clinical trials.
In conclusion, (2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide represents a versatile scaffold for drug discovery. Its multifaceted biological activities, coupled with its manageable synthetic route, position it as a valuable candidate for further investigation. Future research should focus on addressing its pharmacokinetic limitations and expanding its therapeutic applications.
866151-71-5 ((2E)-N-[(4-methoxyphenyl)methyl]-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enamide) 関連製品
- 64466-51-9(Benzaldehyde, 2-hydroxy-3,6-dimethoxy-)
- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)
- 1192122-53-4(4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine)
- 866154-96-3(Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate)
- 2229048-11-5(3-4-chloro-6-(dimethylamino)pyrimidin-5-yl-2,2-difluoropropanoic acid)
- 50273-33-1(2-Amino-N-phenylthiophene-3-carboxamide)
- 2306262-33-7(3-Methylthieno[3,2-c]pyridin-4-amine)
- 1261478-53-8(4,2',4',5'-Tetrachlorobiphenyl-2-carboxylic acid amide)
- 2761321-18-8(BRD4-BD1-IN-1)
- 1346601-85-1(4-Nitro-4’-aminodiphenyl-d4 Sulfone)
